molecular formula C20H18FN3O4 B2591196 1-(4-fluorophenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 941879-67-0

1-(4-fluorophenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2591196
CAS No.: 941879-67-0
M. Wt: 383.379
InChI Key: LWGLUYJQEFOZBX-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridazine ring substituted with fluorophenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 4-fluorobenzaldehyde with 4-methoxybenzylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with hydrazine hydrate and subsequent acylation to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 4-fluorophenyl-4-methoxybenzoic acid, while reduction of the carbonyl group can produce 1-(4-fluorophenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]-6-hydroxy-1,6-dihydropyridazine-3-carboxamide .

Scientific Research Applications

1-(4-fluorophenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-fluorophenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical properties and potential biological activities. Its combination of fluorophenyl and methoxyphenyl groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-(4-fluorophenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O4/c1-27-16-9-3-13(4-10-16)12-22-20(26)19-17(28-2)11-18(25)24(23-19)15-7-5-14(21)6-8-15/h3-11H,12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGLUYJQEFOZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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